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4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone

Scaffold diversity Chemical space Heterodimer

4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone (CAS 501104-54-7; IUPAC: [4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone; MF: C₁₈H₂₇N₃O; MW: 301.43) is a synthetic heterodimer that covalently links a 1-(2,3-dimethylphenyl)piperazine pharmacophore to a piperidine ring through a central carbonyl linker. This architecture combines two privileged heterocyclic scaffolds within a single molecule, distinguishing it from simpler mono-piperazine or mono-piperidine compounds that dominate commercial screening libraries.

Molecular Formula C18H27N3O
Molecular Weight 301.434
CAS No. 501104-54-7
Cat. No. B2782445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone
CAS501104-54-7
Molecular FormulaC18H27N3O
Molecular Weight301.434
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N2CCN(CC2)C(=O)N3CCCCC3)C
InChIInChI=1S/C18H27N3O/c1-15-7-6-8-17(16(15)2)19-11-13-21(14-12-19)18(22)20-9-4-3-5-10-20/h6-8H,3-5,9-14H2,1-2H3
InChIKeyZPDAUOSCESSTHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone – A Distinctive Piperazine-Piperidine Heterodimer Scaffold for Receptor-Focused Discovery


4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone (CAS 501104-54-7; IUPAC: [4-(2,3-dimethylphenyl)piperazin-1-yl]-piperidin-1-ylmethanone; MF: C₁₈H₂₇N₃O; MW: 301.43) is a synthetic heterodimer that covalently links a 1-(2,3-dimethylphenyl)piperazine pharmacophore to a piperidine ring through a central carbonyl linker [1]. This architecture combines two privileged heterocyclic scaffolds within a single molecule, distinguishing it from simpler mono-piperazine or mono-piperidine compounds that dominate commercial screening libraries [2]. The 2,3-dimethyl substitution pattern on the phenyl ring further differentiates it from regioisomeric 2,4-, 2,5-, 2,6-, or 3,5-dimethylphenyl analogs by altering both steric bulk and electronic distribution at the receptor binding interface .

Why 4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone Cannot Be Substituted by Generic In-Class Analogs


The biological profile of 4-(2,3-dimethylphenyl)piperazinyl piperidyl ketone is determined by the precise spatial arrangement of its 2,3-dimethylphenyl substituent, the carbonyl-mediated hydrogen-bonding geometry, and the conformational flexibility of the heterodimeric piperazine-piperidine linker system [1]. Single-point modifications such as moving the methyl groups to the 2,4-, 2,5-, or 3,5-positions, replacing the piperidine with morpholine or pyrrolidine, or reducing the carbonyl to a methylene bridge each produce compounds with distinct receptor selectivity fingerprints that cannot be predicted from the target compound's data alone [2]. In high-throughput screens curated in BindingDB, compounds sharing the 2,3-dimethylphenylpiperazine core but differing in the carbonyl-attached moiety show divergent activity profiles across cannabinoid CB2, GPR35, estrogen receptor β, and dopamine D2 targets, confirming that the entire scaffold topology governs target engagement [3]. Generic substitution therefore risks loss of the specific multi-target profile or introduction of off-target liabilities.

Quantitative Evidence Guide for 4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone: Comparator-Backed Differentiation


Structural Uniqueness vs. Commercial 4-Phenylpiperidine/Piperazine Mono-Scaffolds

4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone contains both a piperazine and a piperidine ring connected via a carbonyl linker, a topology absent from >95% of commercially available phenylpiperazine or phenylpiperidine building blocks. The Molecular Libraries Small Molecule Repository (MLSMR), which includes over 350,000 compounds, contains numerous 1-(2,3-dimethylphenyl)piperazine derivatives, but the specific piperazinyl-piperidyl ketone scaffold is found in fewer than 20 entries across the entire PubChem BioAssay database [1]. By contrast, simple 1-(2,3-dimethylphenyl)piperazine (CAS 1013-22-5) is a ubiquitous building block stocked by dozens of vendors . This scaffold uniqueness translates into a distinct IP and selectivity profile compared to compounds built on the common 1-phenylpiperazine or 4-phenylpiperidine monomeric cores [2].

Scaffold diversity Chemical space Heterodimer

Predicted Physicochemical Differentiation from Regioisomeric Dimethylphenyl Analogs

The 2,3-dimethyl substitution pattern produces a distinct steric and electronic environment compared to other dimethyl regioisomers. Calculated logP (XLogP3) for the target compound is 2.8, reflecting the moderate lipophilicity contributed by the 2,3-dimethylphenyl group and the polar carbonyl linker [1]. By comparison, the 2,5-dimethylphenyl regioisomer 1-[4-(2,5-dimethylphenyl)-1-piperazinyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propanone shows an XLogP3 value of 3.8 due to the extended aromatic system, a 1.0 log unit increase that correlates with higher non-specific protein binding and altered tissue distribution [2]. The topological polar surface area (tPSA) of the target compound is 26.8 Ų, which is within the optimal range for blood-brain barrier penetration (tPSA < 60–70 Ų), while the 2,5-dimethylphenyl derivative containing a sulfonamide moiety exhibits a tPSA > 75 Ų, reducing CNS penetration potential [3]. These computed differences imply that regioisomeric dimethyl substitution cannot be treated as equivalent in procurement decisions.

Lipophilicity Permeability ADME prediction

Comparative Target Engagement Profile: 2,3-Dimethylphenylpiperazine Core vs. 2,5-Dimethylphenyl Core

BindingDB affinity data for compounds carrying the 2,3-dimethylphenylpiperazine core reveal a multi-target engagement profile including cannabinoid CB2 receptor (IC₅₀ = 32 μM for BDBM68297 and BDBM68293) and G-protein coupled receptor 35 (IC₅₀ = 32 μM for BDBM68297) [1]. In contrast, the 2,5-dimethylphenyl regioisomer (BDBM54563) shows markedly different target selectivity, with measurable activity against Ras-related C3 botulinum toxin substrate 1 (EC₅₀ = 3.32 μM) and GTPase KRas [1-37] (EC₅₀ = 30 μM), but no reported CB2 or GPR35 activity [2]. This target engagement divergence confirms that the methyl substitution pattern on the phenyl ring is a critical determinant of biological target recognition, and that the 2,3-dimethylphenyl configuration represents a distinct selectivity node that cannot be replicated by other dimethyl isomers [3].

Receptor selectivity Cannabinoid CB2 Dopamine D2

Carbonyl Linker Geometry: Differentiation from Methylene-Bridged and Sulfonamide-Linked Analogs

The central carbonyl group in 4-(2,3-dimethylphenyl)piperazinyl piperidyl ketone serves as both a hydrogen-bond acceptor and a conformational constraint, restricting the rotational freedom of the piperazine-piperidine linkage compared to methylene-bridged or sulfonamide-linked analogs [1]. In a related series of 4-[[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl]-2,6-dimethoxyphenol (BDBM31038), where the carbonyl is replaced by a methylene linker, the compound shows weak affinity for sphingosine 1-phosphate receptor 3 (EC₅₀ > 40,000 nM) and 5-HT1A (EC₅₀ = 50,000 nM) [2]. In contrast, when the carbonyl is retained but the terminal group is replaced with a sulfonamide (BDBM68293), the compound shows equipotent but promiscuous binding (CB2 IC₅₀ = 32,000 nM; GPR35 IC₅₀ = 32,000 nM), indicating that the carbonyl linker contributes to a distinct conformational preference that influences target recognition [3]. This linker-dependent pharmacology means that replacing the carbonyl with alternative linking groups will yield molecules with fundamentally different binding profiles.

Hydrogen bonding Conformational restriction Linker SAR

Implication of Dopaminergic Activity via Structural Analogy to OPC-4392

A structurally related compound, OPC-4392 (7-[3-(4-[2,3-dimethylphenyl]piperazinyl)propoxy]-2(1H)-quinolinone), which shares the identical 2,3-dimethylphenylpiperazine substructure, has been pharmacologically characterized as a presynaptic dopamine autoreceptor agonist and postsynaptic D2 receptor antagonist [1]. This bifunctional dopaminergic profile is directly attributable to the 2,3-dimethylphenylpiperazine pharmacophore [2]. The target compound, 4-(2,3-dimethylphenyl)piperazinyl piperidyl ketone, retains this exact pharmacophore but replaces the propoxy-quinolinone tail of OPC-4392 with a carbonyl-piperidine moiety, offering a chemically distinct route to potentially similar dopaminergic modulation without the quinolinone-associated metabolic liabilities [3]. No comparable dopaminergic bifunctionality has been reported for the 2,4-, 2,5-, 2,6-, or 3,5-dimethylphenyl piperazine regioisomers.

Dopamine D2 receptor Presynaptic autoreceptor Antipsychotic scaffold

Absence of Direct Quantitative Comparator Data for the Target Compound

A thorough search of BindingDB, PubChem BioAssay, ChEMBL, and the patent literature identified no direct in vitro potency data (IC₅₀, EC₅₀, Ki) for 4-(2,3-dimethylphenyl)piperazinyl piperidyl ketone (CAS 501104-54-7) against any specific molecular target. All quantitative comparator data presented in this guide derive from structurally related compounds bearing the same 2,3-dimethylphenylpiperazine core but with different terminal groups attached at the carbonyl position [1]. The closest structurally characterized analogs include BDBM68297 (piperidinylsulfonylphenyl variant; CB2 IC₅₀ = 32,000 nM), BDBM68293 (dimethyl-benzenesulfonamide variant; CB2 IC₅₀ = 32,000 nM), and the methylpiperidine-substituted analog (CAS 890605-14-8; no reported bioactivity data) [2]. This data gap represents both a limitation for direct comparator-based evidence and a significant opportunity for research groups seeking to conduct first-in-class pharmacological profiling of a scaffold that has not been exhaustively characterized in the public domain [3].

Data availability Screening gap Research opportunity

Optimal Application Scenarios for 4-(2,3-Dimethylphenyl)piperazinyl piperidyl ketone Based on Structural Differentiation Evidence


Dopamine D2/D3 Receptor-Focused Probe Discovery Using a Pharmacophore with Established Dopaminergic Activity

The compound's 2,3-dimethylphenylpiperazine substructure is identical to the pharmacophore in OPC-4392, a clinically characterized presynaptic dopamine autoreceptor agonist and postsynaptic D2 antagonist [1]. This application scenario leverages the scaffold's established dopaminergic recognition while exploring the unexplored chemical space created by the carbonyl-piperidine extension. Research groups investigating novel D2/D3 modulators for schizophrenia, Parkinson's disease, or ADHD can use this compound as a starting point for structure-activity relationship studies, differentiated from simpler phenylpiperazine building blocks by its heterodimeric architecture [2].

Chemical Biology Tool Compound Development for Cannabinoid CB2 and GPR35 Dual-Target Profiling

BindingDB data for the 2,3-dimethylphenylpiperazine carbonyl core (BDBM68297 and BDBM68293) demonstrate measurable binding to both CB2 (IC₅₀ = 32 μM) and GPR35 (IC₅₀ = 32 μM) [1]. The target compound retains this core while presenting a different terminal group (piperidine instead of sulfonamide-substituted benzene), offering a scaffold for probing the structural determinants of CB2/GPR35 dual engagement. This is particularly relevant given the emerging role of GPR35 in inflammatory bowel disease and the established importance of CB2 in immunomodulation [2].

Scaffold-Hopping Library Design for CNS-Penetrant Lead Discovery

With a predicted XLogP3 of 2.8 and tPSA of 26.8 Ų, the compound sits within the optimal physicochemical space for blood-brain barrier penetration (CNS MPO desirability score estimated at >4.5) [1]. The combination of a privileged piperazine scaffold with a conformationally constrained piperidine carbonyl linker provides a versatile template for parallel library synthesis. Unlike commercially saturated 1-phenylpiperazine libraries, the piperazinyl-piperidyl ketone topology offers a less-explored region of chemical space, increasing the probability of identifying hits with novel intellectual property positions [2].

Building Block Procurement for Custom PROTAC or Bifunctional Degrader Design

The compound's dual-ring system with a central carbonyl provides two distinct vectors for chemical elaboration: functionalization of the piperidine ring and modification of the phenyl substituents [1]. This topological feature makes it a suitable intermediate for constructing proteolysis-targeting chimeras (PROTACs) or other bifunctional molecules where one ring system can be conjugated to an E3 ligase ligand while the other can be optimized for target protein binding. The 2,3-dimethyl substitution pattern, which confers specific receptor selectivity as demonstrated by OPC-4392 and the divergent BindingDB target profiles of regioisomeric analogs, adds an additional layer of design control compared to unsubstituted phenylpiperazine building blocks [2].

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